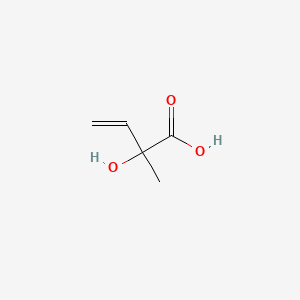

2-Hydroxy-2-methylbut-3-enoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-2-methylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-5(2,8)4(6)7/h3,8H,1H2,2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQCPXKZTFJHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894784 | |

| Record name | Vinyllactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31572-04-0 | |

| Record name | 2-Hydroxy-2-methyl-3-butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031572040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyllactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-methylbut-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 2-Hydroxy-2-methylbut-3-enoic Acid

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini Advanced Chemical Analysis Division

Subject: An In-depth Technical Guide on the Chemical Properties of 2-Hydroxy-2-methylbut-3-enoic Acid

Executive Summary

This document provides a comprehensive overview of the known and predicted chemical properties of this compound (CAS No. 31572-04-0). Due to the limited availability of experimental data in peer-reviewed literature and public databases for this specific molecule, this guide combines publicly available computed data with general knowledge of the alpha-hydroxy acid (AHA) class to which it belongs. This paper includes predicted physical and chemical properties, a discussion of potential biological activity based on its structural class, a proposed (hypothetical) synthetic protocol, and a general workflow for chemical characterization. All quantitative data are presented in structured tables, and logical workflows are visualized using diagrams as specified.

Introduction and Chemical Identity

This compound, also known as 2-Hmba or vinyllactic acid, is an organic compound with the molecular formula C₅H₈O₃.[1][2] It is classified as an alpha-hydroxy acid (AHA), characterized by a hydroxyl group attached to the alpha-carbon of the carboxylic acid. A key structural feature is the presence of a terminal vinyl group (C=C double bond), which distinguishes it from more common, saturated AHAs like lactic or glycolic acid. This unsaturation suggests potential for unique reactivity, such as polymerization or Michael addition reactions.

It is critical to distinguish this compound from its isomers, such as 2-Hydroxy-3-methylbut-2-enoic acid, which have different chemical structures and properties.[3] For clarity, this document exclusively concerns the isomer with CAS number 31572-04-0.

Physical and Chemical Properties

Experimental data for the physical properties of this compound are not widely available. The following tables summarize computed and predicted data from chemical databases. These values should be used as estimates pending experimental verification.

Table 1: General and Computed Properties

| Property | Value | Source |

| CAS Number | 31572-04-0 | ChemicalBook[1] |

| Molecular Formula | C₅H₈O₃ | Alfa Chemistry[1], BLD Pharm[2] |

| Molecular Weight | 116.12 g/mol | Alfa Chemistry[1], BLD Pharm[2] |

| Exact Mass | 116.047344113 Da | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| Synonyms | 2-Hmba, Vinyllactic acid | PubChem |

| XLogP3-AA (logP) | 0.2 | PubChem[4] |

| Hydrogen Bond Donors | 2 | PubChem[4] |

| Hydrogen Bond Acceptors | 3 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

Table 2: Predicted Physical Properties

| Property | Predicted Value | Source |

| Boiling Point | 255.5 °C | Alfa Chemistry[1] |

| Specific Gravity | 1.18 | Alfa Chemistry[1] |

| Storage Temperature | 2-8°C (Inert Atmosphere) | BLD Pharm[2] |

Spectral Data (Predicted)

No experimentally verified spectra for this compound are publicly available. The following table outlines the expected signals based on the compound's structure, which are crucial for its identification and characterization.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - -COOH Proton: Broad singlet, downfield (>10 ppm).- -OH Proton: Broad singlet, variable chemical shift.- Vinyl Protons (-CH=CH₂): Complex multiplet pattern (ABX system), ~5-6 ppm.- Methyl Protons (-CH₃): Singlet, ~1.5 ppm. |

| ¹³C NMR | - Carbonyl Carbon (-COOH): Signal at ~170-180 ppm.- Quaternary Carbon (C-OH): Signal at ~70-80 ppm.- Vinyl Carbons (-CH=CH₂): Two signals at ~110-140 ppm.- Methyl Carbon (-CH₃): Signal at ~20-30 ppm. |

| FT-IR (KBr) | - O-H Stretch (Carboxylic Acid): Very broad band, ~2500-3300 cm⁻¹.- O-H Stretch (Alcohol): Broadband, ~3200-3500 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong, sharp peak, ~1700-1725 cm⁻¹.- C=C Stretch (Vinyl): Peak at ~1640 cm⁻¹.- C-O Stretch: Peak(s) in the ~1050-1250 cm⁻¹ region. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): Peak at m/z = 116.- Key Fragments: Loss of H₂O (m/z=98), loss of COOH (m/z=71), loss of C₃H₅O (m/z=57). |

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not available in the published literature. However, a plausible synthetic route can be proposed based on established organometallic chemistry.

Proposed Synthesis: Grignard Reaction with an α-Keto Acid

This hypothetical protocol describes the synthesis via the nucleophilic addition of a vinyl Grignard reagent to pyruvic acid.

Objective: To synthesize this compound.

Reaction Scheme: CH₂(C=O)COOH (Pyruvic Acid) + CH₂=CHMgBr (Vinylmagnesium Bromide) → [Intermediate Magnesium Salt] --(H₃O⁺ workup)--> CH₂=CH-C(OH)(CH₃)-COOH

Materials:

-

Pyruvic acid (freshly distilled)

-

Vinylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous diethyl ether or THF

-

Hydrochloric acid (1 M solution)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer, ice bath, dropping funnel

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reactant Addition: The flask is charged with pyruvic acid (1 equivalent) dissolved in anhydrous diethyl ether (50 mL). The solution is cooled to 0°C in an ice bath.

-

Grignard Addition: Vinylmagnesium bromide solution (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C. A white precipitate will form.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for an additional hour, then allowed to warm to room temperature and stirred for 2 hours.

-

Quenching and Workup: The reaction is carefully quenched by slowly adding 1 M HCl (50 mL) while cooling in an ice bath. The mixture is transferred to a separatory funnel.

-

Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).

-

Washing and Drying: The combined organic extracts are washed with brine (1 x 30 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by column chromatography on silica gel or by vacuum distillation to yield the final product.

Safety Precautions: Grignard reagents are highly reactive and moisture-sensitive. All operations must be conducted under anhydrous conditions and an inert atmosphere. Pyruvic acid is corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound are absent from the literature. However, as an alpha-hydroxy acid (AHA), its activity can be contextualized within this well-studied class of molecules.

AHAs are known to exert significant effects on the skin.[5] Their primary mechanism of action involves promoting exfoliation (desquamation) by reducing corneocyte cohesion in the stratum corneum.[6] This action is believed to result from the chelation of calcium ions involved in cell-cell adhesion.[7] At higher concentrations, AHAs can increase epidermal thickness, boost collagen synthesis, and upregulate hyaluronic acid production, contributing to anti-aging effects.[7]

The presence of a vinyl group in this compound makes it a potential substrate for enzymes that metabolize unsaturated fatty acids or a target for Michael addition reactions with biological nucleophiles (e.g., cysteine residues in proteins), which could lead to unique biological activities or toxicities not seen with saturated AHAs. Without experimental data, any discussion of its role in specific signaling pathways remains speculative.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the key steps in the proposed hypothetical synthesis of this compound.

Caption: A hypothetical workflow for the synthesis of this compound.

General Characterization Workflow

This diagram outlines a standard workflow for the structural confirmation and purity analysis of a newly synthesized chemical compound.

Caption: A general workflow for the characterization of a novel chemical compound.

Conclusion

This compound is a molecule with potential for interesting chemical reactivity due to its dual functionality as an alpha-hydroxy acid and a vinyl-containing compound. However, there is a notable lack of empirical data regarding its physical properties, spectral characteristics, and biological function. The information presented in this guide, combining predicted data and logical extrapolation from its chemical class, serves as a foundational resource. Further experimental investigation is essential to validate the predicted properties and to explore the potential applications of this compound in materials science, organic synthesis, and drug development.

References

- 1. 2-HYDROXY-2-METHYL-BUT-3-ENOIC ACID | 31572-04-0 [chemicalbook.com]

- 2. 2-Hydroxy-2-methylbutyric acid [webbook.nist.gov]

- 3. 2-Hydroxy-3-methylbut-2-enoic acid | C5H8O3 | CID 15642160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lawdata.com.tw [lawdata.com.tw]

- 5. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. All Things Acids: A Primer on Alpha Hydroxy, Beta Hydroxy, and Polyhydroxy Acids - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

Elucidation of the Chemical Structure of 2-Hydroxy-2-methylbut-3-enoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Hydroxy-2-methylbut-3-enoic acid. The information presented herein is compiled from established spectroscopic principles and data from analogous compounds, offering a robust framework for the identification and characterization of this molecule. While a complete set of primary experimental data for this specific compound is not publicly available, this document outlines the expected analytical results and a plausible synthetic pathway.

Molecular Structure and Properties

This compound possesses the molecular formula C₅H₈O₃ and a molecular weight of 116.11 g/mol .[1] Its structure features a carboxylic acid, a tertiary alcohol, and a vinyl functional group, with a chiral center at the C2 position.

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound, which are crucial for its structural confirmation.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

| Proton(s) | Predicted Chemical Shift (δ) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |

| =CH- | 5.9 - 6.1 | Doublet of doublets | 1H |

| =CH₂ | 5.2 - 5.4 | Multiplet | 2H |

| -OH | 3.0 - 5.0 | Singlet (broad) | 1H |

| -CH₃ | 1.5 - 1.7 | Singlet | 3H |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon | Predicted Chemical Shift (δ) |

| -COOH | 170 - 180 |

| =CH- | 135 - 145 |

| =CH₂ | 115 - 125 |

| -C(OH)- | 70 - 80 |

| -CH₃ | 20 - 30 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (in cm⁻¹)

| Functional Group | Predicted Absorption Range | Appearance |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad |

| O-H (Alcohol) | 3200 - 3600 | Broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=C (Alkene) | 1620 - 1680 | Medium |

| C-O | 1050 - 1150 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment |

| 116 | [M]⁺ (Molecular Ion) |

| 101 | [M - CH₃]⁺ |

| 71 | [M - COOH]⁺ |

| 59 | [M - C₃H₅O]⁺ |

| 45 | [COOH]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Proposed Synthetic Protocol

A plausible synthetic route for this compound is outlined below, starting from ethyl 2-methyl-3-oxobutanoate.

Detailed Experimental Steps

Step 1: Reduction of the Ketone

-

Dissolve ethyl 2-methyl-3-oxobutanoate in ethanol (EtOH) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of dilute hydrochloric acid (HCl) until the solution is acidic.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-hydroxy-2-methyl-3-butenoate.

Step 2: Saponification of the Ester

-

Dissolve the crude ethyl 2-hydroxy-2-methyl-3-butenoate in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, acidify the reaction mixture to a pH of ~2 with dilute HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Logical Workflow for Spectroscopic Analysis

The confirmation of the structure of the synthesized product would follow a logical workflow of spectroscopic analysis.

References

Physical and chemical properties of 2-Hydroxy-2-methylbut-3-enoic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Hydroxy-2-methylbut-3-enoic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

IUPAC Name: this compound[1] CAS Number: 31572-04-0[1] Molecular Formula: C₅H₈O₃[2] Molecular Weight: 116.12 g/mol [2]

The structure of this compound features a four-carbon butenoic acid backbone with a methyl group and a hydroxyl group attached to the alpha-carbon (C2), and a vinyl group at the C3 position.

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Boiling Point | 255.5 °C | [2] |

| 255.7±20.0 °C (Predicted) | ChemicalBook | |

| Specific Gravity | 1.18 | [2] |

| pKa | 3.65±0.22 (Predicted) | ChemicalBook |

| Melting Point | Not available | |

| Solubility | Not available |

Synthesis

A common method for the synthesis of α-hydroxy acids is through the hydrolysis of a cyanohydrin precursor. A plausible synthetic route for this compound is outlined below.

Experimental Protocol: Synthesis via Cyanohydrin Hydrolysis

Step 1: Formation of the Cyanohydrin

-

Methyl vinyl ketone is reacted with a source of cyanide, typically hydrogen cyanide (HCN) or a salt such as sodium or potassium cyanide, in the presence of a weak acid or base catalyst. This reaction forms the corresponding cyanohydrin, 3-cyano-3-hydroxy-1-butene.

Step 2: Hydrolysis of the Cyanohydrin

-

The resulting cyanohydrin is then subjected to acidic or basic hydrolysis.

-

Acidic Hydrolysis: The cyanohydrin is heated in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The nitrile group is hydrolyzed to a carboxylic acid, yielding this compound.

-

Basic Hydrolysis: Alternatively, the cyanohydrin can be treated with a strong base, like sodium hydroxide, followed by acidification to produce the final product.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the tertiary alcohol, and the vinyl group.

-

Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as esterification with alcohols in the presence of an acid catalyst, and salt formation with bases.

-

Alcohol Reactions: The tertiary hydroxyl group is less reactive than primary or secondary alcohols but can undergo oxidation under harsh conditions.

-

Alkene Reactions: The vinyl group can participate in addition reactions, such as hydrogenation to form 2-hydroxy-2-methylbutanoic acid, or halogenation.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show signals for the carboxylic acid proton (a broad singlet), the vinyl protons, and the methyl protons.

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carboxylic carbon, the quaternary alpha-carbon, the vinyl carbons, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely be characterized by a broad O-H stretch from the carboxylic acid, a C=O stretch, and C=C stretching and bending vibrations from the vinyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the loss of functional groups.

Biological Activity and Applications

The biological activity of this compound has not been extensively studied. However, as an alpha-hydroxy acid (AHA), it may possess properties similar to other compounds in this class, which are known for their use in dermatology and cosmetics for their exfoliating and skin-rejuvenating effects. Further research is needed to elucidate the specific biological roles and potential therapeutic applications of this compound.

Stability and Storage

Information regarding the stability of this compound is limited. As with many unsaturated carboxylic acids, it may be susceptible to polymerization or degradation upon exposure to heat, light, or certain catalysts. It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.

References

An In-depth Technical Guide to 2-Hydroxy-2-methylbut-3-enoic Acid (CAS 31572-04-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2-methylbut-3-enoic acid, with the CAS number 31572-04-0, is a carboxylic acid of interest in organic synthesis and potentially in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its known physicochemical properties, currently available synthesis strategies, and potential applications. Due to the limited availability of experimental data for this specific compound, this guide also draws upon information from closely related analogues to provide a broader context for its potential characteristics and reactivity. This document aims to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, highlighting areas where further investigation is critically needed.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that a significant portion of the available data is computed rather than experimentally determined.

| Property | Value | Source |

| Molecular Formula | C5H8O3 | --INVALID-LINK-- |

| Molecular Weight | 116.12 g/mol | --INVALID-LINK-- |

| Boiling Point (Predicted) | 255.5 °C | Alfa Aesar |

| Density (Predicted) | 1.18 g/cm³ | Alfa Aesar |

| XLogP3-AA (Predicted) | 0.2 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

| Exact Mass | 116.047344 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area | 57.5 Ų | --INVALID-LINK-- |

Synthesis and Reactions

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, general synthetic strategies for related α-hydroxy acids and unsaturated carboxylic acids can be considered.

Potential Synthetic Pathways

A plausible synthetic route could involve the oxidation of a corresponding diol or the hydrolysis of a cyanohydrin. Another approach could be the carboxylation of a suitable organometallic reagent.

The synthesis of a related compound, 2-methyl-3-butenoic acid ester, has been reported via a Grignard reaction.[1] This suggests a possible pathway for the synthesis of the target molecule.

Experimental Protocol: Synthesis of 2-methyl-3-butenoic acid ester (Illustrative)

This protocol describes the synthesis of a related ester and is provided for illustrative purposes to guide potential synthetic strategies for the target acid.

Materials:

-

3-halogenated butene

-

Magnesium turnings

-

Elemental iodine (catalyst)

-

Ether solvent (e.g., diethyl ether or THF)

-

Carbonic ester (e.g., diethyl carbonate)

Procedure:

-

Under an inert atmosphere, 3-halogenated butene is reacted with magnesium in an ether solvent, catalyzed by elemental iodine, to form the corresponding Grignard reagent.

-

The prepared Grignard reagent is then added dropwise to a solution of a carbonic ester.

-

The reaction mixture is stirred at a controlled temperature to facilitate the substitution reaction.

-

Following the reaction, an acidic workup is performed to yield the 2-methyl-3-butenoic acid ester.

Note: This is a generalized procedure and would require optimization for the synthesis of this compound.

Biological Activity and Applications

There is limited specific information regarding the biological activity and applications of this compound. However, related compounds have shown biological relevance. For instance, the stereoisomer (R)-2-Methylbut-3-enoic acid is a key intermediate in the synthesis of Milvexian, an investigational oral Factor XIa inhibitor.[2]

The structural motif of an α-hydroxy acid is present in many biologically important molecules and can influence properties such as solubility and metal chelation. The vinyl group introduces a site of unsaturation that can participate in various biological reactions or serve as a handle for further chemical modification in drug development.

Analytical Methods

Specific, validated analytical methods for the quantification of this compound are not detailed in the available literature. However, standard analytical techniques for similar compounds can be applied.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry (LC-MS) detection would be a suitable method for the separation and quantification of this compound. A reversed-phase C18 column with an acidic mobile phase would likely provide good retention and peak shape.

-

Gas Chromatography (GC): For GC analysis, derivatization of the carboxylic acid and hydroxyl groups (e.g., silylation) would be necessary to increase volatility and thermal stability. GC-MS would provide both retention time and mass spectral data for identification and quantification.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation and purity assessment. The ¹H NMR spectrum would be expected to show signals corresponding to the vinyl protons, the methyl group, and the hydroxyl and carboxylic acid protons.

-

Mass Spectrometry (MS): Mass spectrometry would provide information on the molecular weight and fragmentation pattern, aiding in structural confirmation.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on its chemical structure as a carboxylic acid, it should be handled with appropriate precautions in a laboratory setting. It may cause skin and eye irritation.[3][4]

General Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors or dust.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse the affected area with copious amounts of water.

Conclusion and Future Directions

This compound (CAS 31572-04-0) is a compound with potential for further research and application, particularly in the synthesis of more complex molecules for drug discovery. This technical guide has summarized the currently available, though limited, information on its properties, synthesis, and potential applications.

A significant gap exists in the experimental data for this compound. Future research should focus on:

-

Developing and optimizing a reliable synthetic protocol.

-

Experimentally determining its key physicochemical properties.

-

Investigating its biological activity and potential metabolic pathways.

-

Developing and validating specific analytical methods for its quantification in various matrices.

Such studies will be crucial in unlocking the full potential of this molecule for scientific and pharmaceutical applications.

References

Spectroscopic Profile of 2-Hydroxy-2-methylbut-3-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Hydroxy-2-methylbut-3-enoic acid. Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents a detailed analysis of its close structural analogs: DL-2-hydroxy-3-butenoic acid methyl ester and 2-hydroxy-2-methylbutyric acid . This comparative approach allows for a robust estimation of the expected spectroscopic characteristics of the target molecule.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for the selected analogs. These values provide a baseline for the interpretation of experimental data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| DL-2-hydroxy-3-butenoic acid methyl ester | CDCl₃ | 3.75 | s | - | -OCH₃ |

| 4.50 | d | 6.0 | -CH(OH) | ||

| 5.25 | d | 10.5 | =CH₂ (cis) | ||

| 5.40 | d | 17.5 | =CH₂ (trans) | ||

| 5.90 | ddd | 6.0, 10.5, 17.5 | -CH= | ||

| 2-hydroxy-2-methylbutyric acid [1] | CDCl₃ | 0.94 | t | 7.5 | -CH₂CH ₃ |

| 1.47 | s | - | -C(OH)CH ₃ | ||

| 1.55-2.04 | m | - | -CH ₂CH₃ | ||

| 7.5 | br s | - | -COOH , -OH |

Note: Data for DL-2-hydroxy-3-butenoic acid methyl ester is based on typical values and data from chemical suppliers. Data for 2-hydroxy-2-methylbutyric acid is from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| DL-2-hydroxy-3-butenoic acid methyl ester [2] | CDCl₃ | 52.5 | -OC H₃ |

| 71.0 | -C H(OH) | ||

| 118.0 | =C H₂ | ||

| 135.0 | -C H= | ||

| 173.0 | C =O | ||

| 2-hydroxy-2-methylbutyric acid | D₂O | 8.2 | -CH₂C H₃ |

| 25.0 | -C(OH)C H₃ | ||

| 32.0 | -C H₂CH₃ | ||

| 75.0 | -C (OH)CH₃ | ||

| 180.0 | C =O |

Note: Data for DL-2-hydroxy-3-butenoic acid methyl ester is from Guidechem.[2] Data for 2-hydroxy-2-methylbutyric acid is based on typical values for saturated hydroxy acids.

Table 3: Infrared (IR) Spectroscopic Data

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| This compound | KBr-Pellet | Not specified | Mentioned in PubChem[3] |

| DL-2-hydroxy-3-butenoic acid methyl ester [4] | Liquid Film | ~3450 (broad) | O-H stretch |

| ~3080 | =C-H stretch | ||

| ~1740 (strong) | C=O stretch (ester) | ||

| ~1645 | C=C stretch | ||

| ~1200, ~1100 | C-O stretch | ||

| 2-hydroxy-2-methylbutyric acid [5] | Gas Phase | 2500-3300 (broad) | O-H stretch (acid dimer) |

| ~2980 | C-H stretch (aliphatic) | ||

| ~1710 (strong) | C=O stretch (acid dimer) | ||

| ~1250 | C-O stretch |

Note: IR data for the analogs are based on information from ChemicalBook and the NIST WebBook.[4][5]

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | m/z | Assignment |

| 2-hydroxy-2-methylbutyric acid [5] | Electron Ionization (EI) | 118 | [M]⁺ |

| 101 | [M - OH]⁺ | ||

| 73 | [M - COOH]⁺ | ||

| 59 | [C(OH)CH₃]⁺ | ||

| 45 | [COOH]⁺ |

Note: Mass spectrometry data for 2-hydroxy-2-methylbutyric acid is available on the NIST WebBook.[5] The fragmentation pattern of this compound is expected to show fragments corresponding to the loss of water, carboxyl, and vinyl groups.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data integrity. The following sections outline generalized procedures for the key analytical techniques.

Synthesis of this compound

A plausible synthetic route to this compound involves the hydrolysis of its corresponding ester, which can be synthesized from commercially available starting materials.

Step 1: Synthesis of methyl 2-hydroxy-2-methylbut-3-enoate A solution of methyl acrylate and an appropriate vinylic Grignard reagent (e.g., vinylmagnesium bromide) in an anhydrous ether solvent such as THF is reacted at low temperature (e.g., -78 °C). The reaction mixture is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ester. Purification can be achieved by column chromatography on silica gel.

Step 2: Hydrolysis to this compound The purified methyl 2-hydroxy-2-methylbut-3-enoate is dissolved in a mixture of methanol and water. An excess of a base, such as lithium hydroxide or sodium hydroxide, is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The methanol is then removed under reduced pressure, and the aqueous solution is acidified to a pH of ~2 with a dilute strong acid (e.g., 1M HCl). The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should dissolve the sample completely. For carboxylic acids, D₂O can be used to exchange the acidic proton, causing its signal to disappear from the ¹H NMR spectrum, which can aid in peak assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired on the same instrument using a proton-decoupled pulse sequence. A 90-degree pulse angle and a longer relaxation delay (2-5 seconds) are used. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

FTIR Analysis: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The typical scanning range is 4000-400 cm⁻¹. The final spectrum is usually an average of 16 to 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Preparation for LC-MS: The sample is dissolved in a suitable solvent, such as a mixture of water and acetonitrile or methanol, to a concentration of approximately 1 µg/mL. The solution should be filtered through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

LC-MS Analysis: Liquid chromatography is performed using a C18 reversed-phase column with a gradient elution of water and acetonitrile or methanol, both typically containing a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency. The eluent from the LC is directed to the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is often suitable for the analysis of carboxylic acids. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass range (e.g., m/z 50-300) to detect the molecular ion and its fragments.

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from synthesis to data interpretation.

References

- 1. 2-Hydroxy-2-methylbutyric acid (3739-30-8) 1H NMR spectrum [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Hydroxy-2-methyl-3-butenoic acid | C5H8O3 | CID 169324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DL-2-HYDROXY-3-BUTENOIC ACID METHYL ESTER(5837-73-0) IR Spectrum [m.chemicalbook.com]

- 5. 2-Hydroxy-2-methylbutyric acid [webbook.nist.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Hydroxy-2-methylbut-3-enoic acid

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Hydroxy-2-methylbut-3-enoic acid, tailored for researchers, scientists, and professionals in drug development. The document outlines the predicted spectral data, a standard experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure and its proton environments.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Hc (COOH) | 10.0 - 13.2 | Singlet, broad | 1H | N/A |

| Ha (-CH=) | 5.9 - 6.1 | Doublet of doublets (dd) | 1H | J_ab ≈ 17 Hz (trans), J_ac ≈ 10 Hz (cis) |

| Hb (=CH₂, trans to C-2) | 5.3 - 5.5 | Doublet of doublets (dd) | 1H | J_ab ≈ 17 Hz (trans), J_bc ≈ 1.5 Hz (geminal) |

| Hc (=CH₂, cis to C-2) | 5.1 - 5.3 | Doublet of doublets (dd) | 1H | J_ac ≈ 10 Hz (cis), J_bc ≈ 1.5 Hz (geminal) |

| -OH | 2.5 - 5.0 | Singlet, broad | 1H | N/A |

| -CH₃ | 1.4 - 1.6 | Singlet | 3H | N/A |

Interpretation of the Spectrum

The predicted spectrum reveals key structural features of this compound:

-

Carboxylic Acid Proton (Hc): A highly deshielded proton, appearing as a broad singlet in the downfield region of 10.0-13.2 ppm.[1][2][3][4] The broadness is a result of hydrogen bonding and exchange with trace amounts of water.

-

Vinyl Group Protons (Ha, Hb, Hc): These three protons form a complex splitting pattern known as an AMX system.

-

The proton on the carbon adjacent to the quaternary center (Ha) is expected to resonate at the most downfield position of the vinyl protons (5.9-6.1 ppm) due to its proximity to the electron-withdrawing carboxylic acid and hydroxyl groups. It will appear as a doublet of doublets due to coupling with both geminal protons (Hb and Hc).

-

The two terminal vinyl protons (Hb and Hc) are diastereotopic. The proton trans to the main carbon chain (Hb) will likely resonate at a slightly higher chemical shift (5.3-5.5 ppm) than the cis proton (Hc, 5.1-5.3 ppm).[5][6][7][8] Both will appear as doublets of doublets. The large coupling constant (J ≈ 17 Hz) corresponds to the trans relationship between Ha and Hb, while the smaller coupling constant (J ≈ 10 Hz) is due to the cis relationship between Ha and Hc.[5] A small geminal coupling (J ≈ 1.5 Hz) is expected between Hb and Hc.

-

-

Hydroxyl Proton (-OH): This proton's chemical shift is variable (2.5-5.0 ppm) and concentration-dependent.[2][9] It typically appears as a broad singlet and will exchange with D₂O.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and, being attached to a quaternary carbon, show no coupling to other protons. Therefore, they will appear as a sharp singlet in the upfield region of the spectrum (1.4-1.6 ppm).

Experimental Protocol

The following provides a standard methodology for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Chloroform-d (CDCl₃) is a common choice for initial analysis. For observing the exchangeable -OH and -COOH protons, D₂O can be used, which will cause these signals to disappear.[1][10]

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to a final concentration of approximately 0.03% (v/v). TMS provides a reference signal at 0.00 ppm.

- Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.

- Nucleus: ¹H

- Temperature: 298 K (25 °C)

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

- Acquisition Parameters:

- Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds. A longer delay ensures full relaxation of all protons, especially the quaternary carbon-attached methyl group.

- Number of Scans: 8-16 scans for a sufficiently concentrated sample.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the resulting spectrum.

- Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

- Integrate all signals to determine the relative number of protons.

- Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound and the distinct proton environments.

Caption: Molecular structure of this compound with proton environments.

References

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [app.jove.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistryguide.com [organicchemistryguide.com]

- 10. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: 13C NMR Data for 2-Hydroxy-2-methylbut-3-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral data for 2-Hydroxy-2-methylbut-3-enoic acid. Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted 13C NMR chemical shifts obtained from computational models. These predictions are valuable for spectral assignment, structural verification, and as a reference for experimental work. Additionally, a comprehensive, representative experimental protocol for acquiring 13C NMR data for a small organic molecule is detailed below.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values were calculated using online NMR prediction resources, which employ algorithms based on large databases of experimental spectra. The carbon atoms are numbered as illustrated in the accompanying chemical structure diagram.

| Carbon Atom (C#) | Predicted Chemical Shift (δ) in ppm |

| C1 (Carboxylic Acid) | 175.8 |

| C2 (Quaternary Hydroxy) | 73.8 |

| C3 (Alkene CH) | 141.6 |

| C4 (Alkene CH2) | 114.8 |

| C5 (Methyl) | 24.9 |

Structural Representation and Carbon Numbering

To correlate the predicted chemical shifts with the molecular structure, the following diagram illustrates the numbering scheme for the carbon atoms in this compound.

Representative Experimental Protocol for 13C NMR Spectroscopy

The following section outlines a typical and detailed methodology for the acquisition of a 13C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

-

Analyte Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Common choices include Deuterated Chloroform (CDCl3), Deuterated Dimethyl Sulfoxide (DMSO-d6), or Deuterated Methanol (CD3OD). For carboxylic acids, DMSO-d6 is often a good choice due to its ability to solubilize polar compounds and the exchangeable acidic proton.

-

Concentration: For a standard 5 mm NMR tube, dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[1] Higher concentrations generally lead to better signal-to-noise ratios in shorter acquisition times.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

2. NMR Spectrometer Parameters (Example for a 400 MHz Spectrometer):

-

Nucleus: 13C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used. This provides a spectrum where each unique carbon appears as a singlet.

-

Spectrometer Frequency: Approximately 100 MHz for 13C on a 400 MHz instrument.

-

Acquisition Time (AQ): Typically 1-2 seconds.[2]

-

Relaxation Delay (D1): A delay of 2 seconds is a common starting point.[2] Quaternary carbons have longer relaxation times, and for quantitative analysis, a much longer delay (5-10 times the longest T1) would be necessary.

-

Pulse Width (P1): Calibrated to a 30° or 45° flip angle to allow for faster repetition rates without saturating the signals.

-

Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), multiple scans are required. A typical range is from 128 to 1024 scans, depending on the sample concentration.[2]

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., 20,000-25,000 Hz on a 100 MHz instrument) is sufficient to cover the typical chemical shift range for organic molecules.

-

Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).

3. Data Processing:

-

Apodization: Apply an exponential window function with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

-

Fourier Transform: The Free Induction Decay (FID) signal is converted into the frequency domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm. If an internal standard is not used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to final data analysis in an NMR experiment.

References

Mass Spectrometry Analysis of 2-Hydroxy-2-methylbut-3-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Hydroxy-2-methylbut-3-enoic acid (C₅H₈O₃), a branched-chain unsaturated hydroxy fatty acid. The document outlines detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, derivatization, and instrument parameters. It further delves into the predicted fragmentation patterns of the molecule under different ionization techniques, supported by data from analogous compounds. Quantitative data is summarized for clarity, and diagrams illustrating the analytical workflow and a potential metabolic pathway are provided to enhance understanding. This guide serves as a vital resource for researchers involved in metabolomics, drug discovery, and clinical diagnostics where the identification and quantification of small organic acids are crucial.

Introduction

This compound is a C5 alpha-hydroxy carboxylic acid with a molecular weight of 116.11 g/mol and an exact mass of 116.047344113 Da.[1] Its structure, featuring a hydroxyl group and a carboxylic acid function on the same carbon, as well as a vinyl group, suggests specific chemical properties that influence its analysis by mass spectrometry. Understanding the mass spectrometric behavior of this and similar molecules is essential for its accurate identification and quantification in complex biological matrices.

This guide will detail the methodologies for analyzing this compound and provide insights into its expected mass spectral characteristics.

Predicted Metabolic Significance

While the specific metabolic pathway for this compound is not extensively documented, the metabolism of structurally similar branched-chain alpha-hydroxy acids is linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[2][3] These pathways involve the transamination of BCAAs to their corresponding branched-chain keto-acids (BCKAs), which can then be oxidatively decarboxylated or reduced to form branched-chain hydroxy acids.[2] It is plausible that this compound is an intermediate or a byproduct of such a pathway, potentially originating from the metabolism of isoleucine.

Below is a diagram illustrating a potential metabolic pathway leading to the formation of a saturated analogue, which provides a hypothetical context for the origin of this compound.

Experimental Protocols

The analysis of small, polar, and volatile compounds like this compound often requires derivatization to improve chromatographic separation and mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary.

3.1.1. Sample Preparation and Derivatization

-

Extraction: For biological samples such as plasma or urine, a protein precipitation step is performed using a cold organic solvent (e.g., acetonitrile or methanol). This is followed by centrifugation to separate the supernatant containing the metabolites.

-

Drying: The supernatant is evaporated to dryness under a stream of nitrogen. It is crucial to ensure complete dryness as water can interfere with the derivatization reaction.

-

Derivatization (Silylation): The dried extract is derivatized using a silylating agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[4][5] This reagent converts the acidic protons of the carboxylic acid and hydroxyl groups into less polar and more volatile tert-butyldimethylsilyl (TBDMS) ethers and esters. The reaction is typically carried out in a suitable solvent (e.g., pyridine or acetonitrile) at 60-80°C for 30-60 minutes.

3.1.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injection Mode: Splitless.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it suitable for the analysis of compounds in complex matrices, often with minimal sample preparation.

3.2.1. Sample Preparation and Derivatization (Optional but Recommended)

-

Extraction: Similar to the GC-MS protocol, proteins are precipitated with a cold organic solvent.

-

Derivatization (for enhanced sensitivity): While direct injection is possible, derivatization can improve ionization efficiency and chromatographic retention. 3-nitrophenylhydrazine (3-NPH) is a common derivatizing agent for carboxylic acids in LC-MS analysis.[6] The reaction is typically facilitated by a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in an aqueous-organic solvent mixture.

3.2.2. LC-MS/MS Instrumentation and Parameters

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

-

Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Ion Source Parameters:

-

IonSpray Voltage: -4500 V.

-

Temperature: 500°C.

-

Curtain Gas: 30 psi.

-

Nebulizer Gas (GS1): 50 psi.

-

Heater Gas (GS2): 50 psi.

-

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation and Interpretation

Predicted Fragmentation Patterns

4.1.1. GC-MS (Electron Ionization)

Under EI, the TBDMS-derivatized this compound is expected to undergo fragmentation. The molecular ion may be weak or absent. Key predicted fragments are shown in the table below.

| Predicted Fragment (m/z) | Proposed Structure/Loss |

| M-15 | Loss of a methyl group (•CH₃) |

| M-57 | Loss of a tert-butyl group (•C(CH₃)₃) from a TBDMS group |

| M-73 | Loss of •COOTBDMS |

| M-117 | Loss of the TBDMS-ester group |

| 73 | [Si(CH₃)₃]⁺ |

| 75 | [HO=Si(CH₃)₂]⁺ |

4.1.2. LC-MS/MS (Electrospray Ionization - Negative Mode)

In negative ion mode ESI, this compound will readily deprotonate to form the [M-H]⁻ ion at m/z 115.04. Collision-induced dissociation (CID) of this precursor ion is expected to yield characteristic product ions. For alpha-hydroxy carboxylic acids, a diagnostic product ion is the hydroxycarbonyl anion at m/z 45, and a neutral loss of formic acid (46 Da) is also common.[7][8]

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 115.04 | 71.05 | Loss of CO₂ (44 Da) |

| 115.04 | 69.03 | Loss of formic acid (46 Da) |

| 115.04 | 45.00 | Formation of hydroxycarbonyl anion [HOCO]⁻ |

Quantitative Data Summary

The following table summarizes the key mass spectrometric data for the analysis of this compound.

| Parameter | Value |

| Molecular Formula | C₅H₈O₃ |

| Exact Mass | 116.047344113 Da |

| [M-H]⁻ (for LC-MS) | 115.0395 Da |

| Predicted MRM Transitions (LC-MS/MS, Negative Mode) | 115.04 → 71.05 (Quantifier) 115.04 → 69.03 (Qualifier) |

| Characteristic EI Fragments (GC-MS of TBDMS derivative) | M-15, M-57, 73, 75 |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound can be effectively achieved using both GC-MS and LC-MS/MS techniques. Derivatization is a key step, particularly for GC-MS, to enhance volatility and thermal stability. The predicted fragmentation patterns, characterized by specific losses and the formation of diagnostic ions, provide a solid basis for the identification and structural elucidation of this molecule. The methodologies and data presented in this guide offer a robust framework for researchers to develop and validate analytical methods for this compound in various scientific and clinical applications.

References

- 1. Propanoic acid, 2-hydroxy-2-methyl- [webbook.nist.gov]

- 2. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole-body metabolic fate of branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 7. Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Biological Activity of 2-Hydroxy-2-methylbut-3-enoic Acid

An In-Depth Technical Guide for Researchers

Disclaimer: Extensive literature searches for "2-Hydroxy-2-methylbut-3-enoic acid" have revealed a significant gap in the scientific record regarding its specific biological activities. As of the writing of this guide, no peer-reviewed studies detailing its quantitative biological data, specific experimental protocols, or associated signaling pathways have been identified.

This guide, therefore, pivots to a broader perspective, offering insights into the potential biological activities of this compound by examining the established roles of structurally related compounds, namely α-hydroxy acids (AHAs) and short-chain fatty acids (SCFAs). The experimental protocols and signaling pathways described herein are generalizable to these classes of molecules and can serve as a foundational framework for initiating research into the specific properties of this compound.

Structural Analogs and Predicted Biological Activities

This compound is an α-hydroxy, unsaturated short-chain carboxylic acid. Its biological activities can be hypothesized based on these structural features.

-

Alpha-Hydroxy Acid (AHA) Moiety: AHAs are well-known for their effects on the skin.[1] They are used in dermatology and cosmetics to treat conditions like dry skin, acne, and photoaging.[2][3] The primary mechanism involves the modulation of skin keratinization.[1]

-

Unsaturated Carboxylic Acid Structure: The presence of a double bond introduces reactivity. α,β-unsaturated carboxylic acids can undergo metabolic activation, such as acyl glucuronidation, which can increase their reactivity with biological thiols like glutathione and cysteine. This reactivity can be a factor in both therapeutic efficacy and potential toxicity.

-

Short-Chain Fatty Acid (SCFA) Characteristics: As a short-chain carboxylic acid, it may share some properties with SCFAs like butyrate, propionate, and acetate. SCFAs are products of gut microbiota fermentation and are known to have anti-inflammatory effects.[4][5][[“]] They primarily exert their functions through the activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[4][7]

Based on these structural comparisons, this compound could plausibly exhibit activities in the realms of dermatology, inflammation, and metabolic regulation.

Potential Biological Activities and General Experimental Approaches

While no specific data exists for this compound, the following sections outline potential biological activities and the established experimental protocols to investigate them, based on related compounds.

Cytotoxicity

A fundamental first step in characterizing a novel compound is to assess its cytotoxicity.

Data Presentation (Hypothetical):

Should experiments be conducted, the data would be presented in a table format to facilitate comparison across different cell lines and conditions.

| Cell Line | Assay Type | IC50 (µM) | Exposure Time (h) |

| HEK293 | MTT | Data | 24, 48, 72 |

| HaCaT | LDH | Data | 24, 48, 72 |

| HepG2 | Neutral Red | Data | 24, 48, 72 |

Experimental Protocols:

-

MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

-

LDH Assay (Cytotoxicity): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[8]

-

Cell Culture and Treatment: Follow the same initial steps as the MTT assay.

-

Supernatant Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions to measure LDH activity in the supernatant.

-

Absorbance Reading: Measure the absorbance at the recommended wavelength.

-

Logical Workflow for Cytotoxicity Assessment:

Caption: Workflow for assessing the cytotoxicity of this compound.

Antimicrobial Activity

Given the prevalence of antimicrobial properties in organic acids, this is a key area for investigation.

Data Presentation (Hypothetical):

Quantitative data on antimicrobial activity would be summarized as follows.

| Microorganism | Assay Method | MIC (mg/mL) |

| Staphylococcus aureus | Broth Microdilution | Data |

| Escherichia coli | Broth Microdilution | Data |

| Candida albicans | Broth Microdilution | Data |

Experimental Protocols:

-

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.[9][10]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

-

Workflow for Antimicrobial Susceptibility Testing:

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

The potential anti-inflammatory effects can be investigated in various cell-based models.

Data Presentation (Hypothetical):

Results from anti-inflammatory assays would be tabulated to show the effect on inflammatory markers.

| Cell Line | Inflammatory Stimulus | Measured Marker | Inhibition (%) at X µM |

| RAW 264.7 | LPS | Nitric Oxide (NO) | Data |

| THP-1 | LPS | TNF-α | Data |

| HaCaT | Poly(I:C) | IL-6 | Data |

Experimental Protocols:

-

Nitric Oxide (NO) Assay in Macrophages:

-

Cell Culture: Plate RAW 264.7 macrophage cells and differentiate if necessary.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Griess Assay: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

-

Cytokine Measurement (ELISA):

-

Cell Treatment: Follow a similar treatment protocol as the NO assay, using appropriate cell lines (e.g., THP-1 monocytes, HaCaT keratinocytes) and stimuli (e.g., LPS, Poly(I:C)).

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Potential Signaling Pathways

Based on the activities of related SCFAs, this compound might modulate key inflammatory signaling pathways.

Signaling Pathway Diagrams:

-

G-Protein Coupled Receptor (GPCR) Signaling: SCFAs are known to signal through GPCRs like GPR41, GPR43, and GPR109A, which can lead to the inhibition of the NF-κB pathway and a reduction in pro-inflammatory cytokine production.[4][5][12]

Caption: Hypothetical GPCR-mediated anti-inflammatory signaling.

-

Histone Deacetylase (HDAC) Inhibition: Butyrate, a well-studied SCFA, is a known HDAC inhibitor. HDAC inhibition can lead to the hyperacetylation of histones and other proteins, resulting in altered gene expression, including the suppression of inflammatory genes.[5][7]

Caption: Potential anti-inflammatory mechanism via HDAC inhibition.

Conclusion and Future Directions

While the current scientific literature lacks specific data on the biological activity of this compound, its chemical structure suggests a rich potential for investigation. By drawing parallels with well-characterized AHAs and SCFAs, researchers can formulate hypotheses and design experiments to explore its cytotoxic, antimicrobial, and anti-inflammatory properties. The general protocols and conceptual signaling pathways presented in this guide provide a strategic starting point for elucidating the biological profile of this novel compound. Future research should focus on systematic in vitro screening, followed by more complex cell-based and eventually in vivo models to fully characterize its therapeutic and toxicological potential.

References

- 1. Alpha-hydroxyacids and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Regulation of short-chain fatty acids in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

- 10. integra-biosciences.com [integra-biosciences.com]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bevital.no [bevital.no]

Unveiling 2-Hydroxy-2-methylbut-3-enoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the current state of knowledge regarding the natural occurrence of 2-Hydroxy-2-methylbut-3-enoic acid. Despite extensive investigation of scientific literature and metabolomic databases, there is currently no documented evidence of the natural occurrence of this specific compound in any biological system. Its absence from major databases such as PubChem's natural product listings, and the lack of its identification in broad metabolomic screens of plants and microorganisms, suggest that if it does exist naturally, it is likely a very rare or transient metabolite.

This document serves as a resource for researchers, scientists, and drug development professionals who may be interested in investigating this molecule. It provides a hypothetical framework for its potential biosynthesis, standardized methodologies for its prospective discovery and analysis, and templates for data presentation.

Hypothetical Biosynthetic Pathway

Given the structure of this compound, a plausible biosynthetic route can be postulated to originate from metabolites within the branched-chain amino acid degradation pathways, specifically from the catabolism of valine. The proposed pathway involves a series of enzymatic reactions that could theoretically lead to the formation of the target compound.

A key intermediate in valine catabolism is 2-oxoisovalerate. It is hypothesized that an alternative processing of a downstream metabolite, such as 3-hydroxyisobutyrate, or a related C5 intermediate, could lead to the formation of this compound. This would likely involve an unusual hydroxylation and subsequent desaturation.

Caption: Hypothetical biosynthetic pathway for this compound.

Data Presentation

Should this compound be identified and quantified in a natural source, the following table provides a standardized format for presenting the quantitative data. This structure allows for clear comparison across different organisms, tissues, or experimental conditions.

| Organism | Tissue/Cellular Compartment | Growth/Environmental Conditions | Concentration (mean ± SD) | Unit | Quantification Method |

| [e.g., Plant Species] | [e.g., Leaf, Root] | [e.g., 25°C, 16h light] | [Numerical Value] | [e.g., µg/g dry weight, ng/mL] | [e.g., LC-MS/MS, GC-MS] |

| [e.g., Bacterial Strain] | [e.g., Supernatant, Cell Pellet] | [e.g., 37°C, 24h, Glucose medium] | [Numerical Value] | [e.g., µM, ng/OD] | [e.g., LC-MS/MS, GC-MS] |

Experimental Protocols

The following section details a generalized experimental protocol for the discovery, isolation, and characterization of a novel, small, polar, unsaturated carboxylic acid like this compound from a biological matrix.

1. Sample Preparation and Extraction

-

Objective: To extract small polar metabolites from the biological matrix while preserving their chemical integrity.

-

Protocol:

-

Harvest biological material (e.g., plant tissue, microbial culture) and immediately quench metabolic activity by flash-freezing in liquid nitrogen.

-

Lyophilize the frozen material to dryness.

-

Homogenize the dried material to a fine powder.

-

Extract the powder with a pre-chilled solvent mixture, typically methanol:acetonitrile:water (2:2:1, v/v/v), at -20°C. The solvent ratio can be optimized.

-

Vortex the mixture thoroughly and incubate at -20°C for 1-2 hours to allow for complete extraction.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant, which contains the metabolite extract.

-

For quantitative analysis, include an internal standard (a structurally similar compound not expected to be in the sample) in the extraction solvent.

-

2. Chromatographic Separation and Detection

-

Objective: To separate the target analyte from other metabolites in the complex extract and detect it with high sensitivity and specificity.

-

Methodology: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice.

-

Chromatography:

-

Column: A reversed-phase C18 column is a good starting point for separating polar compounds. For highly polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may be more suitable.

-

Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

Gradient Program: Start with a high percentage of aqueous phase (e.g., 95% A) and gradually increase the organic phase (B) to elute more hydrophobic compounds.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative mode is typically used for carboxylic acids.

-

Detection:

-

Full Scan Mode: To obtain the mass-to-charge ratio (m/z) of all ions in a given range, which can reveal the presence of the target compound based on its exact mass.

-

Tandem MS (MS/MS): For structural confirmation and quantification. The parent ion corresponding to the target compound is selected and fragmented to produce a characteristic fragmentation pattern (daughter ions).

-

-

-

3. Structural Elucidation

-

Objective: To unambiguously confirm the chemical structure of the putative this compound.

-

Techniques:

-

High-Resolution Mass Spectrometry (HR-MS): To determine the elemental composition from the highly accurate mass measurement.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

After purification of the compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of atoms within the molecule.

-

-

Chiral Chromatography: To separate and identify the specific enantiomer if the compound is chiral.

-

Experimental Workflow Diagram

Caption: General workflow for the discovery and characterization of a novel metabolite.

An In-depth Technical Guide to 2-Hydroxy-2-methylbut-3-enoic Acid: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2-methylbut-3-enoic acid, a substituted acrylic acid derivative, has garnered interest in various chemical and biological studies. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis methodologies, and physicochemical properties. Detailed experimental protocols for its preparation and characterization are outlined, and all available quantitative data are summarized for comparative analysis. This document serves as a foundational resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, also known by synonyms such as vinyllactic acid, is a carboxylic acid containing both a hydroxyl group and a vinyl group. Its structure presents multiple functionalities, making it a potentially versatile building block in organic synthesis. Understanding its discovery and the evolution of its synthetic routes is crucial for leveraging its full potential in the development of novel compounds and therapeutic agents.

Discovery and History